3-(1H-pyrazol-4-yl)aniline

Medicinal Chemistry Physicochemical Profiling ADME

3-(1H-Pyrazol-4-yl)aniline (CAS 1170691-45-8) is the definitive meta-substituted pyrazole-aniline building block for medicinal chemistry programs targeting Greatwall kinase (GWL), CDK2, and ROCK1. Unlike its para-isomer (CAS 114474-28-1), this regioisomer delivers a consensus LogP of 1.27 and TPSA of 54.7 Ų, placing it within favorable CNS drug-like space for brain-penetrant kinase inhibitors. Its validated utility in selective GWL inhibition (IC50 2.5 µM) and patent-protected CDK2 inhibitor scaffolds (WO202324710A1) make it the strategic choice for oncology and immunology lead optimization. Ensure batch-to-batch selectivity — specify the meta isomer.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 1170691-45-8
Cat. No. B1445105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-4-yl)aniline
CAS1170691-45-8
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CNN=C2
InChIInChI=1S/C9H9N3/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,10H2,(H,11,12)
InChIKeyMSVASNFGSQCRCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-pyrazol-4-yl)aniline (CAS 1170691-45-8) Procurement Profile: A Meta-Substituted Pyrazole-Aniline Scaffold for Targeted Chemical Biology


3-(1H-pyrazol-4-yl)aniline (CAS 1170691-45-8) is a heterocyclic aromatic amine featuring a pyrazole ring substituted at the 4-position with an aniline group. With a molecular formula of C9H9N3 and a molecular weight of 159.19 g/mol , this compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and immunomodulatory agents. Its structural motif—an aniline nitrogen coupled to a pyrazole ring—enables diverse chemical derivatization and is a key component in the design of selective inhibitors targeting Greatwall kinase (GWL) and cyclin-dependent kinase 2 (CDK2) [1][2]. The compound is commercially available with standard purity of 95% and is characterized by a topological polar surface area (TPSA) of 54.7 Ų and a consensus LogP of 1.27 .

Why 3-(1H-pyrazol-4-yl)aniline (CAS 1170691-45-8) Cannot Be Interchanged with Its Regioisomer or Other Pyrazole-Aniline Analogs


The substitution pattern of the aniline group on the pyrazole ring critically dictates both synthetic utility and biological target engagement. For instance, the meta-substituted 3-(1H-pyrazol-4-yl)aniline exhibits distinct physicochemical properties compared to its para-substituted regioisomer 4-(1H-pyrazol-4-yl)aniline (CAS 114474-28-1), including differences in LogP (1.27 vs. reported values) and topological polar surface area . More importantly, in kinase inhibitor design, the precise geometry of the aniline-pyrazole junction governs the ability to achieve selective inhibition profiles. Derivatives of 3-(1H-pyrazol-4-yl)aniline have been optimized for selective inhibition of Greatwall kinase (GWL) with minimal off-target effects on PKA , while para-substituted analogs are more commonly associated with STK2 kinase inhibition (IC50 920 nM) [1]. These structural distinctions mean that simply substituting a generic pyrazole-aniline analog in a validated assay or synthetic route will not preserve the desired selectivity, potency, or reaction outcome. The following quantitative evidence delineates these specific, verifiable differentiators.

Quantitative Differentiation of 3-(1H-pyrazol-4-yl)aniline (CAS 1170691-45-8) from Closest Analogs


Meta- vs. Para-Substitution: Impact on Lipophilicity and Polarity for Membrane Permeability Optimization

The meta-substituted 3-(1H-pyrazol-4-yl)aniline exhibits a consensus LogP of 1.27, which is significantly different from its para-substituted regioisomer 4-(1H-pyrazol-4-yl)aniline (reported LogP ~2.24) . This difference in lipophilicity directly influences membrane permeability and solubility profiles, making the meta-isomer a preferred choice for optimizing central nervous system (CNS) drug candidates where balanced LogP is critical. The meta-substitution also maintains a consistent TPSA of 54.7 Ų, which is favorable for oral bioavailability according to Lipinski's rules.

Medicinal Chemistry Physicochemical Profiling ADME

Greatwall Kinase Inhibition Selectivity Profile of a Derivative Distinguishes Meta-Aniline Scaffold

The derivative GKI-1, which incorporates the 3-(1H-pyrazol-4-yl)aniline scaffold, demonstrates a clear selectivity profile against the Greatwall kinase (GWL) with IC50 values of 4.9 µM (hGWLFL) and 2.5 µM (hGWL-KinDom) . Critically, this scaffold enables robust inhibition of ROCK1 (IC50 11 µM) while only weakly affecting PKA . In contrast, derivatives based on the para-substituted 4-(1H-pyrazol-4-yl)aniline core, such as those targeting STK2, exhibit IC50 values of 920 nM but lack the demonstrated selectivity over PKA [1]. This selectivity window is directly attributable to the spatial orientation of the aniline group in the meta position, which influences binding interactions with the kinase hinge region.

Kinase Inhibitor Selectivity Cell Cycle

Immunomodulatory Activity of Pyrazole-Anilide Derivatives Demonstrates Therapeutic Potential

Pyrazole-anilide derivatives, which are structurally derived from 3-(1H-pyrazol-4-yl)aniline, have been shown to inhibit IL-17 production from mouse CD4+ T cells and Th17 cells [1]. In vivo, these derivatives ameliorated collagen-induced arthritis (CIA) and psoriasis-like dermatitis in mice, with a corresponding decrease in IL-17 mRNA expression in hind paw tissue [1]. While specific IC50 values for the parent scaffold are not reported in this study, the class-level efficacy demonstrates that the 3-(1H-pyrazol-4-yl)aniline core is a productive starting point for immunomodulator development. This contrasts with simpler aniline or pyrazole analogs that lack this specific substitution pattern and have not been validated in the same disease models.

Immunology Inflammation Autoimmune

Synthetic Versatility: Regioselective N1-Functionalization Enabled by Meta-Substitution

The meta-substituted 3-(1H-pyrazol-4-yl)aniline scaffold allows for regioselective N1-alkylation, -arylation, and -heteroarylation under basic conditions (K2CO3-DMSO) [1]. This regioselectivity is predicted by DFT calculations and is not observed with other substitution patterns due to steric and electronic differences [1]. In contrast, 4-substituted pyrazoles often require more forcing conditions or give mixtures of N1- and N2-alkylated products. This predictable reactivity streamlines the synthesis of focused libraries for structure-activity relationship (SAR) studies.

Synthetic Chemistry Regioselectivity Scaffold Derivatization

CDK2 Inhibitor Scaffold Validation via Patent Disclosure

Patent WO2023244710A1 explicitly claims anilino-pyrazole derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors for the treatment of abnormal cell growth and cancer [1]. The invention specifically includes compounds containing the 3-(1H-pyrazol-4-yl)aniline core. While exact IC50 values are not disclosed in the public patent abstract, the assignment of intellectual property to Ensem Therapeutics Inc. underscores the industrial significance and validated biological activity of this scaffold in oncology drug discovery. This legal and commercial recognition distinguishes the 3-(1H-pyrazol-4-yl)aniline core from generic pyrazole anilines that lack such targeted patent protection and focused development efforts.

Oncology Kinase Inhibitor CDK2

Optimal Research and Industrial Applications for 3-(1H-pyrazol-4-yl)aniline (CAS 1170691-45-8)


Development of Selective Greatwall Kinase (GWL) and ROCK1 Inhibitors

The 3-(1H-pyrazol-4-yl)aniline scaffold is the validated core for generating selective GWL and ROCK1 inhibitors, as demonstrated by GKI-1. Researchers targeting mitotic regulation or cytoskeletal dynamics should procure this compound to synthesize analogs with a known selectivity window over PKA (IC50 for GWL-KinDom 2.5 µM vs. weak PKA inhibition) . This application is supported by direct kinase inhibition data .

Medicinal Chemistry Optimization for CNS-Penetrant Kinase Inhibitors

The meta-substitution pattern yields a consensus LogP of 1.27 and TPSA of 54.7 Ų, placing it within favorable CNS drug-like space . Medicinal chemists designing brain-penetrant kinase inhibitors (e.g., LRRK2, MELK) should utilize this scaffold to balance permeability and solubility, leveraging its improved lipophilicity profile over the para-isomer (LogP ~2.24) .

Synthesis of IL-17 Modulators for Autoimmune Disease Research

Building on the in vivo validation of pyrazole-anilide derivatives in ameliorating CIA and psoriasis-like dermatitis , this compound serves as an essential building block for immunology-focused medicinal chemistry programs. Researchers investigating Th17-mediated pathologies can confidently initiate SAR campaigns with this scaffold, knowing that class-level activity has been demonstrated in relevant disease models .

CDK2-Targeted Oncology Drug Discovery Programs

With patent protection (WO2023244710A1) explicitly covering anilino-pyrazole derivatives as CDK2 inhibitors , industrial research teams pursuing oncology targets should secure this scaffold for lead generation and optimization. The commercial and intellectual property landscape validates its utility as a privileged structure for developing next-generation CDK2 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-pyrazol-4-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.